molecular formula C22H22N6 B2687104 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-89-5

1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2687104
CAS No.: 946272-89-5
M. Wt: 370.46
InChI Key: BVFRBFQNWGBGPZ-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a versatile and potent kinase inhibitor. This core structure is a privileged pharmacophore in oncology research, known for its ability to interact with the ATP-binding sites of various kinase targets . Compounds featuring this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical players in cell proliferation and survival pathways in cancers . The specific substitution pattern of this compound, featuring a 2-methylphenyl group at the 1-position and a 4-phenylpiperazinyl group at the 4-position, is designed to optimize binding affinity and selectivity. The piperazine moiety, in particular, is a common feature in many bioactive molecules and can enhance solubility and pharmacokinetic properties . This makes the compound a valuable lead for developing novel therapeutic agents targeting B-cell tumors and other proliferative diseases driven by dysregulated kinase activity . This product is intended for research purposes only. It is strictly for use in laboratory studies and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-17-7-5-6-10-20(17)28-22-19(15-25-28)21(23-16-24-22)27-13-11-26(12-14-27)18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFRBFQNWGBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-methylphenyl and 4-phenylpiperazin-1-yl groups can be carried out through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound of interest. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several derivatives, including 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. The results showed:

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-742.30.75
HepG213.90.54
PC-326.60.60

These findings demonstrate that the compound possesses potent inhibitory activity against A549 lung cancer cells, suggesting its potential as a novel anticancer agent .

Neuropharmacological Applications

Beyond oncology, there is emerging interest in the neuropharmacological applications of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been investigated for their potential effects on neurotransmitter systems and cognitive functions.

Case Study: Memory Modulation

A study demonstrated that certain derivatives could modulate memory processes in animal models. The research focused on the effects on serotonin and dopamine receptors, indicating that these compounds might be useful in treating cognitive disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Variations in substituents on the phenyl and piperazine rings significantly affect biological activity.

Key Findings from SAR Studies:

  • Substituents at the 2-position on the phenyl ring enhance antitumor activity.
  • The presence of piperazine moieties improves binding affinity to target receptors.
  • Modifications to the pyrazolo[3,4-d]pyrimidine core can lead to improved selectivity against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the pyrazolo core and the piperazine ring, leading to distinct pharmacological profiles. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Analogs

Compound Name Pyrazolo Substituent Piperazinyl Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2-Methylphenyl Phenyl 419.50 (calc.) Purine mimic; potential CNS activity
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 2-Fluorophenyl 402.48 Enhanced receptor selectivity due to fluorine’s electronegativity
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 2-Methylphenyl 399.48 Increased lipophilicity; improved membrane permeability
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl Phenyl 435.91 Electron-withdrawing Cl may alter binding kinetics
1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 2-Methylphenyl 398.51 Steric effects from substituents may reduce off-target interactions
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl Benzhydryl (diphenylmethyl) 528.65 Bulky substituent may enhance selectivity for specific GPCRs

Impact of Substituent Modifications

  • Pyrazolo Core Modifications: 2-Methylphenyl (Target Compound): Balances lipophilicity and metabolic stability. The methyl group at the ortho position may reduce steric hindrance compared to bulkier substituents (e.g., benzyl in ). Benzothiazole Derivatives (): Substitution with benzothiazole at position 1 confers significant antimicrobial activity, highlighting the role of heterocyclic substituents in diversifying biological effects.
  • Fluorophenyl (): Fluorine’s electronegativity enhances hydrogen bonding and bioavailability, as seen in fluoro-containing antipsychotics. Benzhydryl (): The bulky diphenylmethyl group may improve selectivity for G-protein-coupled receptors (GPCRs) like 5-HT1A or D2 receptors.

Biological Activity

1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

C19H22N4\text{C}_{19}\text{H}_{22}\text{N}_{4}

This structure features a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds related to this structure have demonstrated significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 7.5 nM against HCT116 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (nM)
This compoundA54949.85
Related DerivativeHCT1167.5

Neuropharmacological Effects

The compound's piperazine moiety suggests potential neuropharmacological effects. Piperazine derivatives are known for their activity in modulating neurotransmitter systems:

  • Antidepressant Activity : Some studies indicate that similar structures exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation .

Study 1: Antitumor Activity

In a study conducted by Xia et al., a related pyrazolo compound demonstrated significant induction of apoptosis in cancer cells. The study reported an IC50 value of 49.85 µM for cell growth inhibition . This suggests that the compound could be further explored as a potential anticancer agent.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of pyrazolo derivatives. These compounds showed promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One derivative exhibited an IC50 of 25 nM against CDK2 .

Q & A

Q. What are the optimized synthetic routes for 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine intermediates with substituted piperazines. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide (HCONH₂) at 80°C for 10 hours produces the pyrazolo[3,4-d]pyrimidin-4-one core, followed by substitution with 4-phenylpiperazine derivatives . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) may improve efficiency .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Distinct peaks for the 2-methylphenyl group (δ ~2.5 ppm for CH₃) and piperazine protons (δ ~3.2–3.8 ppm) confirm regioselectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 445.1345904 for related derivatives) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

  • Kinase inhibition assays : Test against EGFR, Src, or Akt kinases using ATP-competitive binding assays (IC₅₀ determination) .
  • Antimicrobial screening : Broth microdilution assays against Gram-negative bacteria (e.g., P. aeruginosa) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase selectivity?

Answer:

  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., 4-fluoro-3-trifluoromethylphenyl) improves hydrophobic interactions with kinase ATP-binding pockets .
  • Pyrazole substitution : Bulky substituents (e.g., tert-butyl) at the 1-position reduce off-target effects by sterically hindering non-specific binding .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with EGFR-T790M mutant inhibition .

Q. What mechanistic insights explain the compound’s antitumor activity in resistant cancer models?

Answer:

  • Dual kinase inhibition : Co-targeting EGFR and Src kinases disrupts downstream signaling (e.g., MAPK/STAT3), overcoming resistance .
  • Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation observed in flow cytometry assays .
  • Mitochondrial ROS modulation : NADPH oxidase crosstalk enhances oxidative stress, sensitizing cells to apoptosis .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

Answer:

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) and cell passage numbers to minimize variability .
  • Validate purity : HPLC with UV detection (≥95% purity, λ = 254 nm) ensures compound integrity .
  • Control for efflux pumps : Co-administer inhibitors (e.g., verapamil) in antimicrobial assays to distinguish intrinsic activity from pump-mediated resistance .

Q. What advanced analytical methods are used to assess compound stability and degradation pathways?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS to identify degradants (e.g., piperazine ring oxidation) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td) and hygroscopicity .

Methodological Considerations

  • Synthesis : Prioritize green chemistry approaches (e.g., solvent-free reactions) to reduce environmental impact .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors with bioactivity .
  • Safety : Adopt glovebox techniques for handling hygroscopic intermediates and avoid prolonged skin contact due to H315/H319 hazards .

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